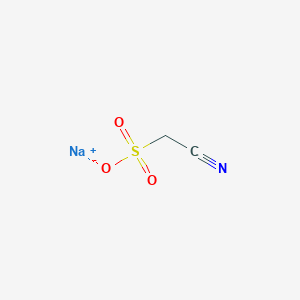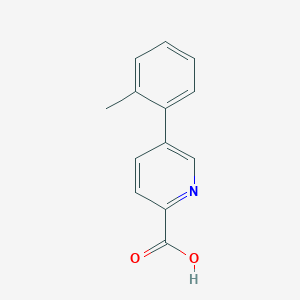
5-(2-Methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)picolinic acid (also known as 5-MPPA) is an organic compound that has been studied as a potential therapeutic agent for a variety of diseases and conditions. 5-MPPA is a derivative of pyridine, a heterocyclic aromatic compound, and is a member of the picolinic acid family. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities as well as its ability to modulate the activity of certain enzymes and receptors. This compound is also known to have a variety of biochemical and physiological effects on the body.
科学的研究の応用
5-MPPA has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied as a potential anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the lungs and other organs. 5-MPPA has also been studied for its potential anti-oxidant activity, with research showing that it may be able to scavenge free radicals and reduce oxidative stress. Additionally, 5-MPPA has been studied for its potential anti-cancer activity, with research showing that it may be able to reduce the growth of certain cancer cells. Finally, 5-MPPA has been studied for its ability to modulate the activity of certain enzymes and receptors, such as the dopamine receptor.
作用機序
The exact mechanism of action of 5-MPPA is not fully understood. However, research suggests that 5-MPPA may act as an anti-inflammatory agent by inhibiting the activity of certain pro-inflammatory enzymes, such as cyclooxygenase-2. Additionally, 5-MPPA may act as an anti-oxidant by scavenging free radicals and reducing oxidative stress. Finally, 5-MPPA may act as an anti-cancer agent by inducing apoptosis in certain cancer cells.
Biochemical and Physiological Effects
5-MPPA has been studied for its biochemical and physiological effects on the body. Research suggests that 5-MPPA may be able to reduce inflammation in the lungs and other organs. Additionally, 5-MPPA may be able to scavenge free radicals and reduce oxidative stress. Furthermore, 5-MPPA may be able to induce apoptosis in certain cancer cells. Finally, 5-MPPA may be able to modulate the activity of certain enzymes and receptors, such as the dopamine receptor.
実験室実験の利点と制限
5-MPPA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 5-MPPA is soluble in both water and organic solvents, making it easy to work with in a variety of experiments. However, there are also some limitations to using 5-MPPA in lab experiments. For example, 5-MPPA is not very soluble in ethanol, which can make it difficult to work with in certain experiments. Additionally, 5-MPPA can be toxic in high concentrations, so it is important to use caution when working with this compound.
将来の方向性
The potential therapeutic applications of 5-MPPA are still being studied, and there are a variety of possible future directions for research. For example, further research could be done to explore the potential anti-inflammatory, anti-oxidant, and anti-cancer activities of 5-MPPA. Additionally, research could be done to explore the potential of 5-MPPA to modulate the activity of certain enzymes and receptors. Finally, research could be done to explore the potential side effects of 5-MPPA, as well as its potential interactions with other drugs.
合成法
5-MPPA can be synthesized through several different methods. One common method is the condensation of 2-methylbenzaldehyde with pyridine hydrochloride, followed by hydrolysis of the resulting Schiff base. Another method involves the reaction of 2-methylbenzaldehyde with ethylenediamine, followed by hydrolysis of the resulting Schiff base. Finally, 5-MPPA can be synthesized through the reaction of 2-methylbenzaldehyde with pyridine, followed by oxidation of the resulting Schiff base.
特性
IUPAC Name |
5-(2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNCQGKPHBZRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679297 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(o-Tolyl)picolinic acid | |
CAS RN |
1225689-48-4 |
Source


|
| Record name | 5-(2-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)
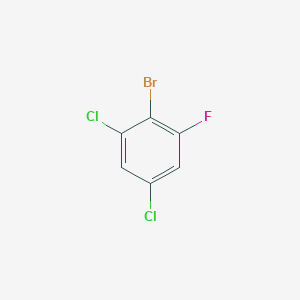

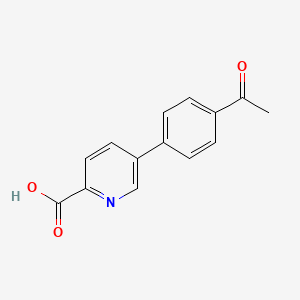
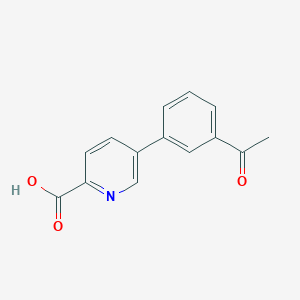



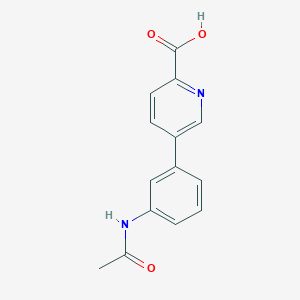
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
